molecular formula C6H5ISe B1620912 Benzeneselenenyl iodide CAS No. 81926-79-6

Benzeneselenenyl iodide

Cat. No.: B1620912
CAS No.: 81926-79-6
M. Wt: 282.98 g/mol
InChI Key: OIFWKNDBUVXZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneselenenyl iodide is an organoselenium compound known for its unique reactivity and applications in organic synthesis. It is typically prepared in situ by the reaction of diphenyl diselenide and iodine . This compound is particularly useful in the formation of carbocyclic compounds from diolefins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneselenenyl iodide is commonly synthesized by reacting diphenyl diselenide with iodine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . The reaction proceeds as follows:

(C6H5Se)2+I22C6H5SeI\text{(C}_6\text{H}_5\text{Se)}_2 + \text{I}_2 \rightarrow 2 \text{C}_6\text{H}_5\text{SeI} (C6​H5​Se)2​+I2​→2C6​H5​SeI

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the reaction would depend on the availability of starting materials and the ability to control reaction conditions on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Benzeneselenenyl iodide undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form benzeneseleninic acid.

    Reduction: It can be reduced to benzeneselenol.

    Substitution: It can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Benzeneseleninic acid.

    Reduction: Benzeneselenol.

    Substitution: Various organoselenium compounds depending on the nucleophile used.

Mechanism of Action

The mechanism by which benzeneselenenyl iodide exerts its effects involves the formation of reactive intermediates that can participate in various organic reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in the formation of carbocyclic compounds, this compound acts as an electrophile, facilitating the cyclization of diolefins .

Comparison with Similar Compounds

    Diphenyl diselenide: Used as a precursor in the synthesis of benzeneselenenyl iodide.

    Benzeneseleninic acid: An oxidation product of this compound.

    Benzeneselenol: A reduction product of this compound.

Uniqueness: this compound is unique due to its ability to act as an electrophile in the formation of carbocyclic compounds from diolefins, a reaction that is not commonly observed with other organoselenium compounds .

Properties

IUPAC Name

phenyl selenohypoiodite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ISe/c7-8-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFWKNDBUVXZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ISe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369205
Record name Benzeneselenenyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81926-79-6
Record name Benzeneselenenyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (phenylselanyl)iodane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneselenenyl iodide
Reactant of Route 2
Benzeneselenenyl iodide
Reactant of Route 3
Benzeneselenenyl iodide
Reactant of Route 4
Benzeneselenenyl iodide
Reactant of Route 5
Benzeneselenenyl iodide
Reactant of Route 6
Benzeneselenenyl iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.